molecular formula C16H20N4O6S2 B2773233 methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448069-19-9

methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2773233
CAS No.: 1448069-19-9
M. Wt: 428.48
InChI Key: ORHVLPRFPYZAAM-UHFFFAOYSA-N
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Description

The compound appears to contain a 4-methyl-4H-1,2,4-triazol-3-yl group . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in pharmaceuticals and agrochemicals .

Scientific Research Applications

Structural and Spectral Analysis

A significant aspect of scientific research on compounds like methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate focuses on their structural and spectral properties. Studies have leveraged density functional theory (DFT) and Hartree-Fock (HF) levels of theory to investigate the structural, infrared, and visible spectra of triazenes with sulfonamide moiety, including compounds closely related to the chemical . These investigations provide a foundation for understanding the electronic structure and reactivity of such molecules (Dabbagh et al., 2008).

Antimicrobial Applications

Another crucial area of research involves exploring the antimicrobial activities of triazole, piperidine, and sulfonamide moieties. Compounds containing these functional groups have been synthesized and shown to exhibit significant antimicrobial activity against various microbial strains, highlighting their potential as templates for developing new antimicrobial agents (Dalloul et al., 2017).

Crystallographic Studies

Crystallographic studies offer insights into the molecular and crystal structure of related compounds. Single crystal X-ray diffraction analysis has been used to determine the crystal structures of related triazenes, revealing details about their conformation and spatial arrangement. Such studies are vital for the design and synthesis of compounds with optimized properties for various applications (Little et al., 2008).

Enzyme Inhibition Studies

The inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, including triazole and piperidine, has been extensively researched. These studies are significant for understanding the mechanism of action and potential therapeutic applications of these compounds in treating conditions associated with aberrant enzyme activity (Alafeefy et al., 2015).

Synthesis and Structural Characterization

Research also focuses on the synthesis and structural characterization of new compounds with potential biological activity. This includes studying the synthesis routes, molecular structure, and spectral data (IR, NMR) of compounds containing the triazole, piperidine, and sulfonamide groups. These investigations contribute to the development of novel compounds with potential applications in medicine and materials science (Vinaya et al., 2009).

Properties

IUPAC Name

methyl 4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S2/c1-19-11-17-18-16(19)27(22,23)13-7-9-20(10-8-13)28(24,25)14-5-3-12(4-6-14)15(21)26-2/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHVLPRFPYZAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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